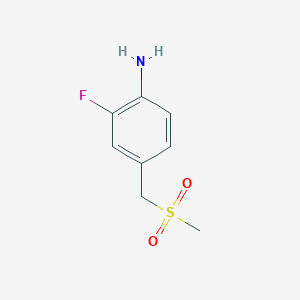![molecular formula C8H7N3O B2891318 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 98165-73-2](/img/structure/B2891318.png)
3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused pyridine and pyrimidine rings, which contribute to its unique chemical properties and biological activities.
作用機序
Target of Action
The primary targets of 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
This compound acts as a kinase inhibitor . It competes with the active site or at an allosteric site of the kinase . This competition inhibits the kinase’s activity, preventing the transfer of phosphate groups to the substrate .
Biochemical Pathways
The inhibition of kinase activity by this compound affects various biochemical pathways. These pathways are primarily involved in cell cycle progression, apoptosis, and differentiation . The downstream effects of this inhibition depend on the specific kinase being targeted and the cellular context.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific kinase it inhibits . For example, if the compound inhibits a kinase involved in cell cycle progression, it could result in cell cycle arrest. If it inhibits a kinase involved in apoptosis, it could promote or inhibit cell death .
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one involves the cyclization of intermediates such as aminopyrimidines with appropriate reagents. For instance, a CuI-catalyzed one-pot tandem C–N bond formation/intramolecular amidation reaction at 130°C in DMF has been reported to yield multi-substituted pyrido[1,2-a]pyrimidin-4-ones . This method is noted for its simplicity, broad substrate scope, and good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize derivatives in high yields (up to 95%) under mild reaction conditions .
化学反応の分析
Types of Reactions
3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfonates. For example, the sulfenylation/selenylation reactions are typically carried out in the presence of iodine under mild conditions .
Major Products
The major products formed from these reactions include various 3-ArS/ArSe derivatives, which have been synthesized in high yields and exhibit broad functional group tolerance .
科学的研究の応用
3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
類似化合物との比較
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Uniqueness
3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its fused pyridine and pyrimidine rings, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits a broader range of biological activities and higher functional group tolerance in synthetic reactions .
特性
IUPAC Name |
3-aminopyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-6-5-10-7-3-1-2-4-11(7)8(6)12/h1-5H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAZBSUDUIKGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)
![3,5-dimethyl-4-[(4-nitrophenoxy)imino]cyclohexa-2,5-dien-1-one](/img/structure/B2891243.png)
![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2891244.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)



![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[(furan-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2891250.png)
![6-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-9H-purine](/img/structure/B2891253.png)
![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)
